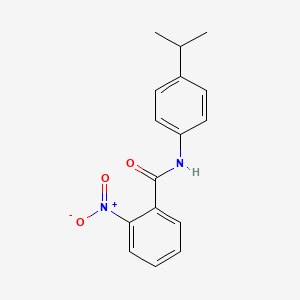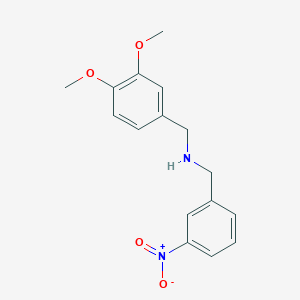![molecular formula C17H17FN2O2 B5809487 N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5809487.png)
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, commonly known as DAA-1106, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective agonist of the peripheral benzodiazepine receptor (PBR), which is also known as the translocator protein (TSPO). PBR is a mitochondrial protein that is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
DAA-1106 exerts its effects through the peripheral benzodiazepine receptor (PBR), which is located on the outer mitochondrial membrane. PBR is involved in various physiological and pathological processes, including apoptosis, inflammation, and neurodegeneration. DAA-1106 binds to the PBR with high affinity and activates downstream signaling pathways, leading to the modulation of cellular processes.
Biochemical and Physiological Effects:
DAA-1106 has been shown to modulate various cellular processes, including apoptosis, inflammation, and neurodegeneration. In cancer cells, DAA-1106 induces apoptosis by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, DAA-1106 reduces the accumulation of beta-amyloid plaques by activating microglia and phagocytosis. In multiple sclerosis, DAA-1106 reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
DAA-1106 has several advantages for lab experiments, including its high potency and selectivity for the peripheral benzodiazepine receptor (PBR), which allows for precise modulation of cellular processes. However, DAA-1106 also has several limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research on DAA-1106. One area of interest is the development of novel analogs with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of the role of DAA-1106 in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of DAA-1106 as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease, warrants further investigation.
Synthesemethoden
The synthesis of DAA-1106 involves a series of chemical reactions, starting from the commercially available 2-fluorobenzoic acid. The first step involves the conversion of 2-fluorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(2-aminoethyl)-2,4-dimethylbenzamide in the presence of triethylamine to yield the intermediate product, N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide. The final step involves purification of the product using column chromatography.
Wissenschaftliche Forschungsanwendungen
DAA-1106 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and multiple sclerosis. In cancer, DAA-1106 has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, DAA-1106 has been shown to reduce the accumulation of beta-amyloid plaques and improve cognitive function. In multiple sclerosis, DAA-1106 has been shown to reduce inflammation and demyelination, thereby improving neurological function.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-8-15(12(2)9-11)20-16(21)10-19-17(22)13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAWBRYSTKLYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{[(5-chloro-2-thienyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5809418.png)
![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-thienyl)acrylamide](/img/structure/B5809420.png)
![2-(4-methyl-2-nitrophenoxy)-N'-[1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B5809424.png)


![2-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5809446.png)


![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-phenylacetamide](/img/structure/B5809461.png)

![methyl 2-[(3-ethoxybenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5809472.png)
![N-1,3-benzodioxol-5-yl-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5809478.png)
